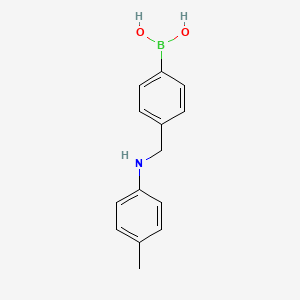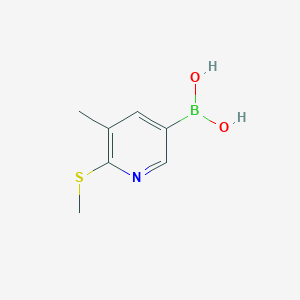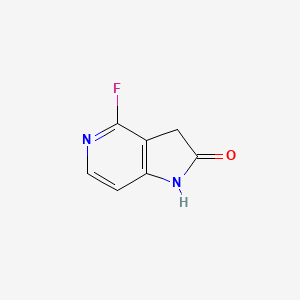![molecular formula C7H5ClN2O2 B3089193 4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione CAS No. 1190313-44-0](/img/structure/B3089193.png)
4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
説明
4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
作用機序
Target of Action
The primary target of CS-0055842 is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
CS-0055842 interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . CS-0055842 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by CS-0055842 . This pathway involves several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
CS-0055842 has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, CS-0055842 significantly inhibited the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
The biochemical properties of 4-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound exhibits potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions is likely due to the compound’s structure and physicochemical properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been reported to exhibit potent FGFR inhibitory activity . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 179 °C , suggesting its stability under normal laboratory conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione typically involves the chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production:特性
IUPAC Name |
4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIMRUXAXWATRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)NC(=O)C=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)





![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3089159.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)
![3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3089178.png)

![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
![4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3089197.png)
